Product packaging for 1,3-Dibromo-2-ethoxy-5-fluorobenzene(Cat. No.:CAS No. 1447671-86-4)

1,3-Dibromo-2-ethoxy-5-fluorobenzene

Cat. No.: B2992826
CAS No.: 1447671-86-4
M. Wt: 297.949
InChI Key: ZAIWTYHDTBNIKN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-ethoxy-5-fluorobenzene is a halogenated and fluorinated benzene derivative with the molecular formula C 8 H 7 Br 2 FO . This compound serves as a versatile chemical building block, or synthetic intermediate, in organic chemistry and drug discovery research. Its molecular structure, featuring bromine atoms and a fluorine substituent on an ethoxy-benzene ring, makes it a valuable precursor for constructing more complex molecules, particularly in the development of potential pharmaceutical candidates and specialized materials . Compounds of this class are frequently employed in high-throughput screening (HTS) and small-molecule drug discovery campaigns . The structural motifs present in this reagent are commonly found in molecules designed to interact with biological targets. For instance, fluorescence polarization (FP) assays, a homogeneous method widely used to study molecular interactions such as protein-ligand binding and to facilitate drug discovery, often utilize custom-synthesized, fluorophore-labeled ligands . The structural features of this compound make it a suitable candidate for being functionalized into such fluorescent probes or for being incorporated into molecules that bind to therapeutic targets like G-protein-coupled receptors (GPCRs) and enzymes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in laboratory and industrial applications by qualified professionals. It must not be used for personal, medicinal, or edible purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2FO B2992826 1,3-Dibromo-2-ethoxy-5-fluorobenzene CAS No. 1447671-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-ethoxy-5-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIWTYHDTBNIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1,3 Dibromo 2 Ethoxy 5 Fluorobenzene

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1,3-Dibromo-2-ethoxy-5-fluorobenzene, the primary disconnection points are the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds of the ethoxy group.

Two plausible retrosynthetic pathways can be envisioned:

Pathway A: Late-stage ethoxy group introduction. This pathway involves the initial synthesis of a dibromofluorophenol intermediate. The key disconnection here is the C-O bond of the ether, leading back to 1,3-dibromo-5-fluoro-2-phenol and an ethylating agent. The dibromofluorophenol can be further disconnected by removing the bromine atoms, suggesting a fluorinated phenolic precursor.

Pathway B: Early-stage ethoxy group introduction. In this approach, the ethoxy group is introduced earlier in the synthesis. This would involve the bromination of a fluoroethoxybenzene precursor. The C-Br bonds are disconnected first, leading back to 3-ethoxy-5-fluorobenzene.

A third, convergent approach could involve the use of a diazotization-Sandmeyer reaction to introduce the bromo-substituents, starting from a corresponding amino-substituted precursor.

Precursor Synthesis and Halogenation Pathways

The synthesis of this compound is contingent on the effective synthesis and functionalization of key precursors. This section details the regioselective introduction of the bromine, ethoxy, and fluorine substituents.

Regioselective Bromination Approaches

The introduction of two bromine atoms meta to the fluorine and ortho to the ethoxy group is a significant challenge due to the complex interplay of directing effects. The fluorine atom is an ortho-, para-director, as is the ethoxy group.

Starting from a 3-fluoroaniline (B1664137) precursor, regioselective bromination can be achieved. The amino group is a strong activating group and directs ortho- and para-. To achieve the desired 2,6-dibromination, the para position relative to the amino group must be blocked or the reaction conditions carefully controlled. The synthesis of analogous compounds like 2,6-dibromo-3-fluoroaniline (B1434820) has been reported, suggesting the viability of this approach.

Alternatively, starting from 3-fluorophenol, bromination would be directed to the positions ortho and para to the hydroxyl group. Achieving the desired 2,6-dibromo substitution pattern would require careful control of reaction conditions to favor di-substitution at the ortho positions. The regioselectivity of phenol (B47542) bromination can be influenced by the choice of brominating agent and solvent.

Table 1: Illustrative Conditions for Regioselective Bromination of Phenolic Compounds

Starting MaterialBrominating AgentSolventConditionsMajor Product(s)Reference Yield (%)
PhenolKBr, ZnAl–BrO3Water35°C4-Bromophenol86
4-FluorophenolKBr, ZnAl–BrO3Water35°C2-Bromo-4-fluorophenol73
3-HydroxyphenolN-BromosuccinimideAcetonitrileRoom Temp2,4-Dibromo-3-hydroxyphenol-

Note: This table presents data for analogous reactions to illustrate typical conditions and may not represent the direct synthesis of the target compound's precursors.

Fluorination Methodologies

The fluorine atom is often introduced early in the synthetic sequence, starting with a commercially available fluorinated precursor like 3-fluoroaniline or 3-fluorophenol. However, if a late-stage fluorination were necessary, methods such as the Balz-Schiemann reaction could be employed. wikipedia.org This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce the fluorine atom. Given the availability of fluorinated starting materials, this approach is less likely for the synthesis of this compound.

Multi-Step Convergent Syntheses

A convergent synthesis approach can also be considered, where different fragments of the molecule are synthesized separately and then combined. For this compound, this could involve the synthesis of a fluorinated and ethoxylated aniline (B41778) derivative, followed by the introduction of the bromine atoms.

Diazotization-Sandmeyer Reactions in Bromination Pathways

The Sandmeyer reaction provides a powerful method for introducing bromine atoms onto an aromatic ring, starting from a primary aromatic amine. wikipedia.orggoogle.com This two-step process involves the diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, followed by the copper(I) bromide-catalyzed decomposition of the diazonium salt to yield the aryl bromide. nih.govresearchgate.net

A plausible synthetic route utilizing the Sandmeyer reaction for this compound could start with 2-amino-5-fluoro-1,3-benzenediol. After protection of the hydroxyl groups and introduction of the ethoxy group at the 2-position, a double Sandmeyer reaction on a diamino precursor could potentially install both bromine atoms. However, a more stepwise approach is generally more controllable.

A more likely pathway would involve starting with 2,6-diamino-3-fluorophenol. Following the introduction of the ethoxy group, a double Sandmeyer reaction could be attempted to introduce the two bromine atoms. The success of this approach would depend on the stability of the intermediate bis(diazonium) salt.

Table 3: Key Steps and Reagents in the Sandmeyer Reaction for Bromination

StepReagentsTypical Conditions
DiazotizationNaNO2, HBr0-5 °C
BrominationCuBr0-100 °C

Note: This table outlines the general conditions for the Sandmeyer bromination reaction.

Sequential Functionalization of Aromatic Precursors

A plausible and commonly employed strategy for the synthesis of polysubstituted benzenes like this compound is the sequential functionalization of a simpler aromatic precursor. This approach allows for controlled introduction of substituents at specific positions on the aromatic ring. A likely synthetic route would commence with a commercially available or readily synthesized substituted aniline, such as 5-fluoro-2-ethoxyaniline.

The synthesis would proceed through the following key transformations:

Diazotization of the Aniline Precursor: The amino group of 5-fluoro-2-ethoxyaniline is converted into a diazonium salt. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

Sandmeyer Reaction for Bromination: The diazonium salt is then subjected to a Sandmeyer reaction to introduce the bromine atoms. nih.govnumberanalytics.com The use of copper(I) bromide (CuBr) as a catalyst facilitates the replacement of the diazonium group with a bromine atom. nih.gov To achieve dibromination at the 1 and 3 positions, a double Sandmeyer reaction would be necessary, implying a starting material with two amino groups that are subsequently replaced. However, a more direct approach would be the bromination of the aromatic ring followed by the introduction of the ethoxy group or vice-versa, depending on the directing effects of the substituents.

An alternative precursor could be a suitably substituted nitrobenzene. The nitro group can be reduced to an amino group, which is then converted to a diazonium salt and subsequently replaced by bromine via the Sandmeyer reaction. rsc.orgrsc.org

Another key reaction in a sequential functionalization strategy would be the Williamson Ether Synthesis to introduce the ethoxy group. youtube.commasterorganicchemistry.comwikipedia.org This reaction involves the reaction of a phenoxide ion with an ethyl halide. For instance, if a precursor such as 2,6-dibromo-4-fluorophenol (B1294950) is available, it could be treated with a base to form the corresponding phenoxide, which is then reacted with ethyl bromide or ethyl iodide to form the desired ether linkage. masterorganicchemistry.com The efficiency of this SN2 reaction is generally high, especially with primary alkyl halides. masterorganicchemistry.com

The order of these reactions is crucial and is determined by the directing effects of the substituents already present on the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, while the bromine atoms are also ortho-, para-directing. The ethoxy group is a strong ortho-, para-director. Careful consideration of these directing effects is essential to achieve the desired 1,3-dibromo-2-ethoxy-5-fluoro substitution pattern.

Optimization of Reaction Conditions and Process Efficiency

For the Sandmeyer reaction , several factors can be optimized to improve its efficiency:

Catalyst Concentration: The concentration of the copper(I) salt is a critical parameter. A catalytic amount is sufficient, but the optimal concentration needs to be determined experimentally to maximize the yield and minimize side reactions. numberanalytics.com

Temperature Control: Diazonium salts are often unstable at higher temperatures. numberanalytics.com Therefore, the diazotization and subsequent Sandmeyer reaction are typically carried out at low temperatures, often between 0 and 5 °C, to prevent decomposition of the intermediate and the formation of byproducts. numberanalytics.com

Solvent Selection: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. Acetonitrile is a commonly used solvent for Sandmeyer reactions. nih.gov

For the Williamson ether synthesis , efficiency can be enhanced through several strategies:

Base Selection: A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide ion. Sodium hydride or potassium carbonate are commonly used bases.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, can significantly improve the reaction rate and yield, especially in a two-phase system (e.g., an aqueous phase and an organic phase). jst.go.jpresearchgate.nettandfonline.comcrdeepjournal.orgwikipedia.org The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the ethyl halide occurs. wikipedia.org This technique can lead to milder reaction conditions and reduced reaction times. crdeepjournal.org

The following interactive data table summarizes key parameters that can be optimized for the synthesis of this compound:

Reaction Step Parameter to Optimize Typical Range/Conditions Impact on Efficiency
DiazotizationTemperature0 - 5 °CPrevents decomposition of diazonium salt.
Acid ConcentrationStoichiometric to slight excessEnsures complete formation of the diazonium salt.
Sandmeyer ReactionCatalyst (CuBr) ConcentrationCatalytic amounts (e.g., 10 mol%)Higher concentration can increase rate but also byproducts.
Temperature0 - 25 °CBalances reaction rate and stability of intermediates.
SolventAcetonitrile, WaterAffects solubility and reaction kinetics.
Williamson Ether SynthesisBaseNaH, K2CO3Ensures complete formation of the nucleophilic phenoxide.
Alkylating AgentEthyl bromide, Ethyl iodideIodide is a better leaving group, leading to faster reaction.
Phase-Transfer CatalystQuaternary ammonium saltsIncreases reaction rate and allows for milder conditions.
SolventPolar aprotic (e.g., DMF, Acetonitrile)Solvates the cation, enhancing the nucleophilicity of the anion.

Emerging Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies in the chemical industry. paperpublications.orgyoutube.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. paperpublications.org For the synthesis of this compound, several green chemistry approaches can be considered.

One of the primary areas of focus is the development of greener halogenation methods . taylorfrancis.com Traditional bromination reactions often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of N-bromosuccinimide (NBS) in the presence of a catalyst, or oxidative bromination using a bromide salt (like HBr or KBr) with a green oxidant such as hydrogen peroxide (H₂O₂). rsc.orgdntb.gov.ua The only byproduct of H₂O₂ is water, making it an environmentally attractive choice. rsc.org The use of lactic acid derivatives as halogen bond acceptors with NBS has also been reported as a method for regioselective aromatic bromination under mild, aqueous conditions. nsf.gov

The choice of solvents is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The use of greener solvents such as water, ethanol, or performing reactions under solvent-free conditions is highly desirable. paperpublications.org For instance, some bromination reactions have been successfully carried out in water or ethanol. dntb.gov.ua

Catalysis plays a central role in green chemistry. The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a key principle. In the context of the Sandmeyer reaction, the development of more efficient and recyclable copper catalysts is an area of ongoing research. For the Williamson ether synthesis, the use of phase-transfer catalysis not only improves efficiency but can also be considered a greener approach as it can reduce the need for harsh organic solvents and allow for the use of water. wikipedia.org

Furthermore, process intensification through the use of technologies like microwave-assisted synthesis can lead to shorter reaction times, reduced energy consumption, and often higher yields, all of which align with the goals of green chemistry.

By incorporating these emerging green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and more efficient, minimizing its environmental impact.

Advanced Reaction Chemistry of 1,3 Dibromo 2 Ethoxy 5 Fluorobenzene

Carbon-Carbon Bond Forming Transformations

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. For a polysubstituted aromatic compound like 1,3-Dibromo-2-ethoxy-5-fluorobenzene, the carbon-bromine bonds serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, offering a powerful and versatile toolkit for synthetic chemists. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For this compound, the two bromine atoms provide distinct sites for such coupling reactions.

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is one of the most widely employed cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives. wikipedia.org

In a molecule with multiple identical halogen atoms, achieving selective mono-coupling is a significant synthetic challenge. The regioselectivity of the Suzuki-Miyaura coupling of this compound is influenced by both steric and electronic factors. The bromine atom at the C1 position is flanked by an ethoxy group and another bromine atom, making it more sterically hindered than the bromine at the C3 position. Conversely, the electronic environment of each bromine is also a critical determinant.

Research on analogous dihalogenated aromatic compounds has shown that the choice of catalyst, ligand, and reaction conditions can finely tune the regioselectivity. For instance, in the coupling of 1,4-dibromo-2-nitrobenzene, selective coupling at the position ortho to the nitro group can be achieved using a phosphine-free palladium catalyst at room temperature. libretexts.org This suggests that the electronic effects of the substituents play a crucial role. In the case of this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atom will influence the electron density at the two bromine-bearing carbons, thereby affecting the rate of oxidative addition at each site.

Table 1: Postulated Regioselectivity in Mono-Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst SystemPredominant Mono-coupled ProductRationale
1Phenylboronic acidPd(PPh₃)₄ / K₂CO₃3-Bromo-2-ethoxy-5-fluoro-1,1'-biphenylLess steric hindrance at C3 position.
24-Methoxyphenylboronic acidPd(dppf)Cl₂ / Cs₂CO₃3-Bromo-2-ethoxy-5-fluoro-1,1'-biphenylElectronic effects of the boronic acid may play a role, but sterics are often dominant.
32-Methylphenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄3-Bromo-2-ethoxy-5-fluoro-1,1'-biphenylIncreased steric bulk of the boronic acid further favors reaction at the less hindered C3 position.

Note: This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

Sequential or one-pot double Suzuki-Miyaura coupling reactions of this compound provide a direct route to unsymmetrically substituted terphenyl derivatives. These structures are of significant interest in materials science and medicinal chemistry. researchgate.net The synthesis of symmetrical terphenyls can be achieved by using an excess of the boronic acid and a suitable catalyst system under more forcing conditions to drive the reaction to completion at both bromine sites. researchgate.net

The synthesis of unsymmetrical terphenyls requires a stepwise approach. First, a site-selective mono-coupling is performed as described above. The resulting mono-arylated intermediate is then subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid. This strategy allows for the controlled introduction of two different aryl groups onto the central benzene (B151609) ring.

Table 2: Illustrative Synthesis of an Unsymmetrical Terphenyl Derivative

StepStarting MaterialReagentCatalyst SystemProduct
1This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃3-Bromo-2-ethoxy-5-fluoro-1,1'-biphenyl
23-Bromo-2-ethoxy-5-fluoro-1,1'-biphenyl4-Tolylboronic acidPd(dppf)Cl₂ / Cs₂CO₃2-Ethoxy-5-fluoro-4'-methyl-1,1':3',1''-terphenyl

Note: This table represents a hypothetical synthetic route.

The choice of ligand is crucial for the success of Suzuki-Miyaura couplings, as it influences the stability, activity, and selectivity of the palladium catalyst. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective for the coupling of challenging substrates, including sterically hindered aryl bromides and chlorides. researchgate.net These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step. The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating ability, which can enhance the catalytic activity.

For the coupling of this compound, a careful selection of the ligand and palladium precatalyst is necessary to achieve high yields and control the regioselectivity. For sterically demanding couplings, bulky ligands are generally preferred. The choice of base and solvent system also plays a significant role in the reaction outcome.

Besides the Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to arylalkynes. The relative reactivity of the two bromine atoms in this compound would likely follow similar trends as in the Suzuki-Miyaura coupling, with the less sterically hindered position being more reactive under kinetic control.

Stille Coupling: The Stille reaction utilizes organostannane reagents. A key advantage is the tolerance of a wide range of functional groups. reddit.com However, the toxicity of organotin compounds is a significant drawback.

Kumada Coupling: This reaction employs Grignard reagents (organomagnesium halides) as the nucleophilic partner and can be catalyzed by either palladium or nickel complexes. nih.gov Grignard reagents are highly reactive, which can be both an advantage and a disadvantage, as it limits the functional group tolerance of the reaction.

Negishi Coupling: The Negishi coupling uses organozinc reagents, which are generally more reactive than organoboron and organotin compounds but less reactive than Grignard reagents. nih.gov This reaction offers a good balance of reactivity and functional group compatibility.

Table 3: Overview of Other Cross-Coupling Reactions with this compound

ReactionOrganometallic ReagentTypical Catalyst SystemExpected Product Type
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAlkynyl-substituted arene
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Aryl or alkyl-substituted arene
KumadaGrignard Reagent (R-MgBr)PdCl₂(dppf) or NiCl₂(dppe)Aryl or alkyl-substituted arene
NegishiOrganozinc Reagent (R-ZnCl)Pd(PPh₃)₄Aryl or alkyl-substituted arene

Note: The specific conditions and outcomes would require experimental verification.

Mechanistic Investigations of Cross-Coupling Pathways

Currently, there are no specific mechanistic studies in the available scientific literature for cross-coupling reactions involving this compound. However, the reactivity of this substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, can be predicted based on the general understanding of these mechanisms.

The key steps in a typical palladium-catalyzed cross-coupling cycle are:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In the case of this compound, the presence of two bromine atoms provides two potential sites for this initial reaction. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond, and thus, oxidative addition will selectively occur at one of the C-Br bonds. The electronic environment of the two bromine atoms is slightly different due to the ortho ethoxy group and the para fluorine atom relative to one bromine, and the ortho ethoxy group and meta fluorine atom relative to the other. Steric hindrance from the adjacent ethoxy group could influence the rate of oxidative addition at the C-1 bromine.

Transmetalation (for Suzuki-Miyaura type reactions): Following oxidative addition, the resulting arylpalladium(II) complex would undergo transmetalation with an organoboron reagent.

Reductive Elimination: The final step is the reductive elimination of the desired coupled product, regenerating the palladium(0) catalyst.

A critical aspect of the mechanistic pathway for a di-substituted substrate like this compound is the potential for a second cross-coupling reaction to occur, leading to di-substituted products. The relative rates of the first and second coupling reactions would depend on the reaction conditions, including the catalyst, ligand, base, and solvent system employed.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Reactivity of Halogen and Ethoxy Substituents

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of the substituents on the benzene ring is paramount. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group.

Halogen Reactivity: The typical leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is facilitated by the high electronegativity of the halogen, making the attached carbon more electrophilic. Although bromine is a good leaving group in many contexts, fluorine is generally more activating for the SNAr mechanism. In this compound, the fluorine atom is a potential site for nucleophilic attack, as is the carbon bearing a bromine atom if the ring is sufficiently activated.

Fluorine as an Activating/Leaving Group: The fluorine atom at the 5-position is a strong electron-withdrawing group via induction, which helps to activate the ring towards nucleophilic attack. However, for it to act as a leaving group, the nucleophile would need to attack the carbon at the 5-position.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound in a hypothetical SNAr reaction would be governed by the positions of the activating and deactivating groups relative to the potential leaving groups. For a stable Meisenheimer complex (the intermediate in an SNAr reaction) to form, the negative charge must be delocalized by electron-withdrawing groups in the ortho and para positions.

Attack at C-1 (ortho to ethoxy, meta to fluoro): A nucleophilic attack at the carbon bearing the first bromine atom would be disfavored due to the electron-donating nature of the adjacent ethoxy group.

Attack at C-3 (ortho to ethoxy, meta to fluoro): Similar to C-1, attack at this position would be disfavored.

Attack at C-5 (para to ethoxy, between two bromines): If fluorine were to act as the leaving group, the attacking nucleophile would need to add to this position. The negative charge in the resulting Meisenheimer complex would not be effectively stabilized by the bromine atoms.

Given the substitution pattern, this compound is not a prime candidate for facile SNAr reactions. The deactivating effect of the ethoxy group likely outweighs the activating effect of the fluorine atom.

Carbon-Heteroatom Bond Forming Transformations

Buchwald-Hartwig Amination: Synthesis of N-Arylated Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly relevant for a substrate like this compound, as it provides a direct route to N-arylated derivatives.

The reaction would involve the coupling of an amine with the aryl bromide. As with other cross-coupling reactions, the C-Br bonds would be the reactive sites. A key challenge and area for investigation would be the selective mono-amination versus di-amination. By carefully controlling the stoichiometry of the amine and the reaction conditions, it should be possible to favor the formation of the mono-aminated product.

Ligand Development and Catalytic Efficiency

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium catalyst. While no specific ligand development has been reported for this compound, general principles of ligand design for aryl bromide amination would apply.

Sterically Hindered Biaryl Phosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for the amination of aryl bromides. Their steric bulk facilitates the reductive elimination step of the catalytic cycle, leading to higher catalytic turnover.

Electron-Rich Ligands: The electronic properties of the ligand also play a crucial role. Electron-rich phosphine ligands can promote the initial oxidative addition step.

The catalytic efficiency would be a function of the interplay between the ligand, palladium precursor, base, solvent, and temperature. Optimization studies would be necessary to determine the ideal conditions for the amination of this specific substrate. A hypothetical screening of conditions could be presented in a table format.

Table 1: Hypothetical Ligand Screening for Mono-Amination of this compound

Entry Ligand Base Solvent Temperature (°C) Yield of Mono-aminated Product (%)
1 XPhos NaOt-Bu Toluene 100 Data not available
2 SPhos NaOt-Bu Toluene 100 Data not available
3 RuPhos K₃PO₄ Dioxane 110 Data not available

Table 2: List of Compounds Mentioned

Compound Name
This compound
Palladium
XPhos
SPhos

C-O and C-S Coupling Strategies

Analogous to C-N bond formation, palladium- and copper-catalyzed methodologies can be employed to construct C-O and C-S bonds, leading to the synthesis of diaryl ethers, aryl alkyl ethers, and thioethers.

C-O Coupling: The Buchwald-Hartwig and Ullmann-type etherifications would allow for the coupling of this compound with a variety of oxygen nucleophiles, including phenols, alcohols, and even water under specific conditions. The reaction with phenols would yield poly-aromatic ether structures, which are of interest in materials science.

C-S Coupling: The formation of C-S bonds can be achieved using similar catalytic systems, with thiols or their corresponding thiolates as the sulfur nucleophile. These reactions are valuable for the synthesis of sulfur-containing pharmaceuticals and organic materials.

NucleophileCoupling ReactionExpected Product
Phenol (B47542)Buchwald-Hartwig or UllmannDiaryl Ether
Aliphatic AlcoholBuchwald-HartwigAryl Alkyl Ether
ThiolPalladium-catalyzed couplingAryl Thioether

Organometallic Reactivity and Halogen-Metal Exchange Reactions

The bromine atoms of this compound serve as excellent handles for the generation of organometallic reagents through halogen-metal exchange reactions. These intermediates are powerful nucleophiles that can be used to form new carbon-carbon and carbon-heteroatom bonds.

Regioselective Halogen-Lithium Exchange

Halogen-lithium exchange is a rapid and efficient method for the preparation of organolithium reagents. The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures is expected to proceed with high regioselectivity.

The directing effect of the ethoxy group would likely favor the exchange of the bromine atom at the C1 position. This is due to the ability of the oxygen atom to coordinate with the lithium reagent, thereby directing the exchange to the adjacent bromine. The resulting aryllithium species can then be trapped with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups.

Halogen-Magnesium Exchange and Grignard Reagent Formation

The formation of a Grignard reagent can be achieved either by direct reaction with magnesium metal or, more commonly for functionalized aryl halides, through a halogen-magnesium exchange reaction. Reacting this compound with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or a Turbo-Grignard reagent (i-PrMgCl·LiCl) would be the preferred method.

Similar to the halogen-lithium exchange, the regioselectivity of the halogen-magnesium exchange would be influenced by the directing effect of the ethoxy group, leading to the preferential formation of the Grignard reagent at the C1 position. These organomagnesium compounds are generally less reactive and more functional group tolerant than their organolithium counterparts.

Halogen-Metal ExchangeReagentExpected Major Product
Halogen-Lithium Exchangen-BuLi or t-BuLi1-Lithio-3-bromo-2-ethoxy-5-fluorobenzene
Halogen-Magnesium Exchangei-PrMgCl or i-PrMgCl·LiCl(3-Bromo-2-ethoxy-5-fluorophenyl)magnesium halide

Transmetalation Reactions for Further Functionalization

Once formed, the organolithium or organomagnesium derivatives of this compound can undergo transmetalation with other metal salts to generate a diverse array of organometallic reagents. For example, reaction with zinc chloride (ZnCl₂) would yield an organozinc reagent, which is a key participant in Negishi cross-coupling reactions. Similarly, transmetalation with copper salts would generate organocuprates, which are useful for conjugate addition reactions. This strategy significantly broadens the synthetic utility of the initial organometallic intermediate, allowing for a wide range of subsequent functionalization reactions.

Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 Ethoxy 5 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a fluorinated compound like 1,3-Dibromo-2-ethoxy-5-fluorobenzene, a suite of 1D and 2D NMR experiments targeting different nuclei is essential.

¹H NMR (Proton NMR): This technique provides information about the number and electronic environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and two signals in the aromatic region for the two non-equivalent aromatic protons. The splitting of these aromatic signals would be complex due to coupling with each other and with the fluorine atom.

¹³C NMR (Carbon-13 NMR): This method identifies all unique carbon atoms in the molecule. The spectrum for this compound should display eight distinct signals: two for the ethoxy group and six for the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Br, F, O-ethyl). openstax.orgstackexchange.com Carbons directly bonded to electronegative atoms like oxygen, fluorine, and bromine appear at characteristic downfield or upfield positions. openstax.orgstackexchange.com For instance, the carbon atom bonded to the fluorine would show a large coupling constant (¹JC-F), and its chemical shift would be significantly affected. chemicalbook.com Similarly, the carbon attached to the ethoxy group would be found downfield, while carbons bonded to bromine atoms exhibit an upfield shift due to the "heavy atom effect". stackexchange.com

¹⁹F NMR (Fluorine-19 NMR): As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a highly informative technique for fluorine-containing compounds. wikipedia.orgalfa-chemistry.com The spectrum for this compound would show a single resonance for the fluorine atom. The multiplicity of this signal would be a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho and one para aromatic protons. wikipedia.org The chemical shift provides insight into the electronic environment of the fluorine atom. alfa-chemistry.comhuji.ac.ilbiophysics.org

Table 1: Predicted NMR Signals for this compound (Note: Exact chemical shifts (δ) and coupling constants (J) require experimental data.)

NucleusPredicted SignalsExpected Multiplicity
¹H -CH₂- (ethoxy)Quartet (q)
-CH₃ (ethoxy)Triplet (t)
Aromatic HDoublet of doublets (dd) or multiplet
Aromatic HDoublet of doublets (dd) or multiplet
¹³C -CH₂- (ethoxy)Singlet
-CH₃ (ethoxy)Singlet
Aromatic C (x6)Six distinct singlets (in decoupled spectrum)
¹⁹F Aromatic FMultiplet

To unambiguously assign the signals and confirm the substitution pattern (regioselectivity), two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A COSY spectrum would show a cross-peak between the -OCH₂- and -CH₃ protons of the ethoxy group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is used to definitively assign which proton is attached to which carbon, for example, linking the ethoxy proton signals to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and the ethoxy group, C-O stretching for the ether linkage, and C-F and C-Br stretching vibrations. acs.org Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. mdpi.com It would also show characteristic bands for the aromatic ring and the various C-halogen bonds. figshare.comresearchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. mdpi.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (Note: Exact frequencies (cm⁻¹) require experimental data.)

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Alkyl C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
C-O (Ether)Stretch1260 - 1000
C-FStretch1400 - 1000
C-BrStretch680 - 515

Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass of the parent ion with very high accuracy. This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₈H₇Br₂FO. A key feature in the mass spectrum would be the characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in a distinctive M, M+2, and M+4 peak pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This would be the method of choice for analyzing the purity of this compound or for identifying it within a complex mixture. Tandem MS (MS/MS) experiments can be performed to study the fragmentation patterns, which provides further structural information.

X-ray Crystallography and Solid-State Structural Analysis

If this compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique maps the electron density in the crystal to determine the precise location of each atom in three-dimensional space, yielding exact bond lengths, bond angles, and torsional angles. nih.govmdpi.com

Molecular Conformation: X-ray analysis would reveal the preferred conformation of the ethoxy group relative to the plane of the benzene (B151609) ring. acs.org The orientation is influenced by steric interactions with the adjacent bulky bromine atoms.

Packing Arrangements: The crystal structure would show how the molecules pack together in the solid state. This packing is governed by intermolecular forces such as dipole-dipole interactions and van der Waals forces. Of particular interest would be the potential for halogen bonding (C-Br···O, C-Br···F, or C-Br···π interactions), which can play a significant role in the crystal architecture of halogenated compounds. beilstein-journals.org

Intermolecular Interactions and Crystal Engineering Principles

A comprehensive review of available scientific literature and crystallographic databases reveals a significant gap in the specific research concerning the intermolecular interactions and crystal engineering principles of this compound. At present, there are no published crystal structures or detailed spectroscopic analyses that would provide the necessary data to thoroughly discuss the supramolecular assembly of this specific compound.

While the principles of crystal engineering are well-established for halogenated aromatic compounds, allowing for predictions of potential intermolecular interactions, the absence of empirical data for this compound precludes a detailed and scientifically rigorous analysis. The interplay of halogen bonds (Br···Br, Br···F, Br···O), hydrogen bonds (C-H···O, C-H···F, C-H···Br), and π-π stacking interactions is crucial in determining the solid-state architecture of such molecules. However, without experimental confirmation of the crystal packing, any discussion would remain purely speculative.

For instance, the presence of bromine atoms suggests the likelihood of halogen bonding, a directional interaction that has become a powerful tool in crystal engineering. The electrophilic region on the bromine atoms (the σ-hole) could interact with nucleophilic sites on adjacent molecules, such as the fluorine, oxygen, or even the bromine atoms themselves. The ethoxy group could participate in hydrogen bonding, and the fluorobenzene ring provides a platform for π-π stacking. The subtle balance between these competing interactions would dictate the final crystal lattice.

A closely related compound, 1,3-dibromo-5-ethoxybenzene, has been studied in the context of its electrostatic potential map, which indicates the presence of a positive σ-hole on the bromine atoms, a prerequisite for halogen bonding. However, the introduction of a fluorine atom at the 2-position in the target molecule would significantly alter the electronic distribution and steric environment, leading to a potentially different set of intermolecular interactions and a unique crystal packing arrangement.

To provide a detailed and accurate account as requested, further experimental research, including single-crystal X-ray diffraction analysis of this compound, is required. Such studies would elucidate the precise nature of the intermolecular contacts, their geometries, and their relative contributions to the stability of the crystal lattice. This would, in turn, enable the creation of detailed data tables and a thorough discussion of the crystal engineering principles at play.

Given the current lack of specific data for this compound, it is not possible to generate the requested in-depth article with the required scientific accuracy and detailed research findings.

Computational Chemistry and Theoretical Investigations of 1,3 Dibromo 2 Ethoxy 5 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Møller–Plesset Perturbation Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller–Plesset Perturbation Theory (MP) are powerful tools for this purpose. smu.eduwikipedia.org DFT, in particular, is widely used for its balance of computational cost and accuracy in predicting molecular structures and properties. nih.govnih.gov

A primary focus of quantum chemical calculations is the elucidation of a molecule's electronic structure. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For related halogenated compounds, HOMO-LUMO analysis has been used to understand charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map reveals the charge distribution and is particularly useful for understanding non-covalent interactions. In halogenated compounds, the MEP surface can identify regions of positive electrostatic potential on the halogen atoms, known as sigma holes, which are crucial for halogen bonding. researchgate.netrsc.org

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov The presence of bromine atoms in 1,3-Dibromo-2-ethoxy-5-fluorobenzene suggests its potential to engage in halogen bonding. Computational studies on similar molecules have characterized the nature and energetics of these bonds, often revealing their importance in crystal engineering and supramolecular chemistry. researchgate.netnih.gov The strength and directionality of halogen bonds can be computationally modeled to predict how these molecules might self-assemble in the solid state. rsc.orgrsc.org

Beyond halogen bonding, computational methods can be used to investigate other non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). nih.gov These interactions, including van der Waals forces and dipole-dipole interactions, play a crucial role in determining the physical properties and packing of molecules in condensed phases. For instance, studies on dibromomesitylene have explored the rotational barriers of methyl groups as influenced by intramolecular forces. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.

This compound is a potential substrate for various cross-coupling reactions, which are fundamental in organic synthesis. Computational modeling can be employed to map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This analysis provides crucial information about the reaction's feasibility, kinetics, and selectivity. While specific studies on this molecule are lacking, the general methodology is well-established for a wide range of organic reactions.

Pathways for Nucleophilic Aromatic Substitution

Theoretical investigations into the nucleophilic aromatic substitution (SNAr) reactions of this compound provide critical insights into the underlying reaction mechanisms. Computational studies, primarily employing density functional theory (DFT), are instrumental in elucidating the potential energy surfaces of these reactions. The prevailing mechanism for SNAr reactions is the addition-elimination pathway, which proceeds through a high-energy intermediate known as a Meisenheimer complex. libretexts.org However, concerted mechanisms, where the bond formation and bond breaking occur in a single step, have also been identified for certain substrates. nih.govnih.gov

For this compound, computational models can predict the viability of both pathways. The substitution can occur at the carbon atom bearing the fluorine or at one of the two carbons bearing a bromine atom. The relative activation barriers for the formation of the corresponding Meisenheimer complexes or transition states determine the preferred pathway.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound

Position of AttackNucleophileSolventComputational MethodActivation Energy (kcal/mol)
C-FOCH₃⁻DMSOB3LYP/6-311+G(d,p)22.5
C-BrOCH₃⁻DMSOB3LYP/6-311+G(d,p)28.1
C-FNH₃AcetonitrileM06-2X/def2-TZVP25.8
C-BrNH₃AcetonitrileM06-2X/def2-TZVP31.2

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies.

The stability of the Meisenheimer intermediate is a key factor in the two-step addition-elimination mechanism. This intermediate is a resonance-stabilized carbanion, and its stability is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups ortho and para to the site of nucleophilic attack stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. libretexts.org In the case of this compound, the fluorine and bromine atoms act as inductively withdrawing groups, while the ethoxy group can be either weakly activating or deactivating depending on its conformation.

Computational studies on similar polyhalogenated benzenes have shown that the nature of the leaving group also plays a crucial role. acs.org Generally, fluoride (B91410) is a better leaving group than bromide in SNAr reactions, a trend that is counterintuitive to the trend in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack, not the departure of the leaving group. acs.org The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.

Prediction of Reactivity and Regioselectivity

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of nucleophilic aromatic substitution on this compound. By calculating the activation energies for nucleophilic attack at each of the halogen-bearing carbon atoms, the most favorable reaction site can be determined.

The regioselectivity is governed by the relative stabilities of the transition states or the Meisenheimer intermediates formed upon nucleophilic attack at the different positions. For this compound, a nucleophile can attack at the C1 (bromine), C3 (bromine), or C5 (fluorine) positions. The ethoxy group at C2 exerts a significant steric and electronic influence on the adjacent positions.

Table 2: Hypothetical Relative Energies of Meisenheimer Intermediates in the Reaction of this compound with a Nucleophile

Position of AttackRelative Energy (kcal/mol)Predicted Major Product
C5-F0.0Substitution of Fluorine
C1-Br+4.8Minor Product
C3-Br+5.2Minor Product

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies.

DFT calculations can be employed to model the geometry and energy of these intermediates. researchgate.netdiva-portal.org The analysis of these computed structures would likely reveal that attack at the C5 position, leading to the displacement of the fluoride ion, is the most favorable pathway. This is due to the superior ability of fluorine to stabilize the developing negative charge in the transition state through its strong inductive effect.

Furthermore, the steric hindrance from the adjacent ethoxy group at C2 would likely disfavor nucleophilic attack at the C1 and C3 positions. Computational models can quantify these steric effects by analyzing the bond angles and dihedral angles in the optimized geometries of the transition states.

Conformational Analysis and Molecular Dynamics Simulations of the Ethoxy Group

The conformation of the ethoxy group in this compound is a crucial factor influencing the molecule's reactivity and physical properties. The orientation of the ethyl group relative to the benzene (B151609) ring can impact the steric accessibility of the adjacent reaction sites and modulate the electronic properties of the aromatic system.

Computational methods, such as potential energy surface (PES) scans and molecular dynamics (MD) simulations, are employed to investigate the conformational landscape of the ethoxy group. A PES scan involves systematically rotating the dihedral angle of the C(aromatic)-O-CH₂-CH₃ bond and calculating the energy at each step. This allows for the identification of the most stable conformers and the energy barriers between them. Studies on similar alkoxybenzene derivatives have shown that the planar conformation, where the ethyl group lies in the plane of the benzene ring, is often the most stable. researchgate.net

Table 3: Hypothetical Rotational Barriers for the Ethoxy Group in this compound

Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Conformation
2.5Eclipsed (Transition State)
90°0.0Perpendicular (Stable)
180°2.8Eclipsed (Transition State)

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from computational studies.

Molecular dynamics simulations provide a more dynamic picture of the ethoxy group's behavior. By simulating the motion of the atoms over time, MD can reveal the preferred orientations of the ethoxy group and the timescales of its conformational changes. rwth-aachen.de These simulations take into account the thermal energy of the system and the interactions with the surrounding solvent molecules, providing a more realistic representation of the molecule's behavior in solution. The insights gained from these simulations are valuable for understanding how the dynamic nature of the ethoxy group might influence the approach of a nucleophile during a substitution reaction.

Research Applications of 1,3 Dibromo 2 Ethoxy 5 Fluorobenzene in Advanced Materials and Chemical Sciences

Precursors for Functional Organic Materials

Development of Optoelectronic Materials (e.g., OLED Precursors)

There is no direct evidence in the searched literature to suggest that 1,3-Dibromo-2-ethoxy-5-fluorobenzene is currently being utilized as a key intermediate or precursor for the development of optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs).

Building Blocks for Complex Molecular Architectures

Design and Synthesis of Polycyclic Aromatic Hydrocarbons

The synthesis of polycyclic aromatic hydrocarbons (PAHs) is a significant area of research. However, no literature was found that specifically employs This compound as a starting material or intermediate for the design and synthesis of PAHs.

Construction of Supramolecular Assemblies Utilizing Halogen Bonding

Halogen bonding is a recognized tool in the construction of supramolecular assemblies. While the bromine and fluorine atoms on This compound suggest its potential for engaging in halogen bonding, no specific research articles were found that document its use in the construction of such assemblies.

Role in Catalyst Development and Ligand Synthesis

The structure of This compound could potentially lend itself to the synthesis of novel ligands for catalysis. However, a review of the available scientific data did not uncover any instances of its use in catalyst development or as a precursor for ligand synthesis.

Advanced Chemical Probes and Scaffolds for Biological Research (excluding therapeutic/diagnostic details)

The development of chemical probes and scaffolds is a significant area of chemical biology, focusing on the creation of molecules to study and manipulate biological systems. These tools, which can include fluorescent probes for imaging or molecular scaffolds for building complex bioactive molecules, are essential for understanding cellular processes at the molecular level.

Typically, the design of such probes and scaffolds involves the strategic incorporation of specific functional groups onto a core molecular structure. These functional groups can impart desirable properties such as fluorescence, reactivity towards specific biomolecules, or the ability to serve as a foundation for further chemical modification. Fluorinated and brominated aromatic compounds are often valuable in this context due to their unique chemical properties that can influence a molecule's biological activity and metabolic stability.

However, a thorough review of scientific databases and publications did not yield any studies where this compound was utilized as a primary building block or key intermediate in the synthesis of chemical probes or scaffolds for biological research. The existing literature provides general information on related compounds, such as 1,3-Dibromo-5-fluorobenzene, identifying them as intermediates in various synthetic pathways. ontosight.ai Nevertheless, the specific role of the ethoxy group in conjunction with the dibromo and fluoro substitutions in "this compound" for applications in chemical biology remains unexplored in the available research.

The following table summarizes the lack of available data for this compound in the specified research context:

Research Application AreaFindings for this compound
Chemical Probes No documented use in the synthesis of fluorescent, biotinylated, or other chemical probes for biological research.
Molecular Scaffolds No documented use as a foundational structure for the development of compound libraries or targeted bioactive molecules.
Detailed Research Findings No peer-reviewed articles or patents were identified that describe the application of this specific compound in the design of tools for biological research.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies and Catalysis for Halogenated Arenes

The synthesis of halogenated organic compounds has traditionally relied on reagents and methods that pose environmental and safety challenges. rsc.org The direct use of elemental halogens, for instance, is often associated with high reactivity, toxicity, and a lack of selectivity, leading to complex product mixtures. rsc.orgmdpi.com Consequently, a significant research thrust is focused on developing greener and more sustainable alternatives.

Future methodologies for synthesizing compounds such as 1,3-Dibromo-2-ethoxy-5-fluorobenzene will likely pivot towards inherently safer halogen sources. mdpi.com These include N-halosuccinimides (NBS, NCS, NIS), hydrohalic acids (HX), and metal halides (MX), which offer a better balance between reactivity and safety. mdpi.com Enzymatic halogenation, utilizing halogenase enzymes, represents a particularly promising frontier. acs.org These biocatalysts can install halogen atoms onto aromatic substrates with remarkable regioselectivity under mild, aqueous conditions, offering a stark contrast to traditional synthetic methods that often require harsh reagents. rsc.orgacs.org The development of robust halogenases could provide a highly efficient and environmentally benign route to complex polyhalogenated arenes. acs.org

Reagent TypeExamplesAdvantagesChallenges
Traditional Agents Br₂, Cl₂Inexpensive, atom-economicHigh toxicity, low selectivity, corrosive
Alternative Halogen Sources N-Bromosuccinimide (NBS), HBrImproved safety and selectivityHigher cost, potential for byproducts
Biocatalysts Halogenase EnzymesHigh regioselectivity, mild conditions, environmentally friendlyEnzyme stability, substrate scope, scalability

Flow Chemistry Applications in Synthesis and Functionalization

Flow chemistry, or continuous-flow synthesis, is rapidly emerging as a superior alternative to traditional batch processing for many chemical transformations, especially those involving hazardous reagents or highly exothermic reactions. sioc-journal.cnrsc.orgbeilstein-journals.org The halogenation of aromatic compounds is one such area where flow chemistry offers significant advantages. sioc-journal.cnrsc.org

The unique features of microreactors, such as high surface-area-to-volume ratios, enable efficient heat and mass transfer. sioc-journal.cn This allows for precise control over reaction parameters like temperature and residence time, which is critical for managing the high exothermicity of many halogenation reactions. sioc-journal.cnrsc.org This enhanced control not only improves safety but can also lead to higher yields and selectivities. beilstein-journals.org For the synthesis of a polysubstituted arene like this compound, flow chemistry could enable a more controlled, scalable, and safer manufacturing process. Furthermore, subsequent functionalization reactions, such as metal-halogen exchange, which often require cryogenic temperatures and exact stoichiometry, are well-suited for the precise dosing and temperature control afforded by flow systems. acs.orgyoutube.com

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

AI/ML ApplicationDescriptionPotential Impact on Synthesis
Reaction Prediction Models predict the major product(s) of a given set of reactants and conditions.Reduces failed experiments; guides selection of synthetic strategy. researchgate.net
Condition Optimization Algorithms suggest optimal solvent, catalyst, temperature, and reagents.Increases reaction yield and purity; reduces development time. acs.org
Retrosynthesis Planning AI tools propose novel synthetic routes by deconstructing a target molecule.Uncovers innovative and more efficient pathways to complex molecules. chemcopilot.com

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The reactivity of a substituted benzene (B151609) ring is governed by the electronic properties of its substituents. libretexts.org In this compound, the ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its resonance effect. libretexts.org Conversely, the bromine and fluorine atoms are deactivating groups due to their strong inductive electron-withdrawing effects, although they also direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org The interplay between these competing effects dictates the molecule's reactivity in electrophilic aromatic substitution.

Future research will delve deeper into understanding and exploiting these electronic interactions to achieve selective functionalization. A key area of exploration is the development of catalysts for unconventional bond activations. This includes methods for selective C–H bond activation at a specific position on the ring, or the selective activation of one C–Br bond in the presence of another. Furthermore, the C–F bond, traditionally considered robust, is becoming a target for functionalization, opening up new avenues for modifying fluorinated aromatics. Understanding the metabolic activation pathways of halogenated benzenes, which can form reactive intermediates like epoxides and benzoquinones, also provides insight into their potential biological reactivity and toxicity. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Gaining a deep understanding of a chemical reaction as it happens is crucial for optimization and control. mt.com Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) monitoring are invaluable for this purpose. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide real-time data on the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. americanpharmaceuticalreview.comresearchgate.net

For reactions involving halogenated arenes, Raman spectroscopy can be particularly useful for monitoring the disappearance of a starting material by tracking the characteristic C-Br vibrational band. americanpharmaceuticalreview.com This real-time information allows chemists to precisely determine reaction endpoints, identify the formation of transient or unstable intermediates, and build comprehensive kinetic models. mt.comamericanpharmaceuticalreview.com Applying these in situ monitoring tools to the synthesis of this compound would enable rapid optimization of reaction conditions, ensuring complete conversion and minimizing byproduct formation, ultimately leading to a more robust and efficient process. mt.com

Q & A

Q. What are the common synthetic routes for 1,3-dibromo-2-ethoxy-5-fluorobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically starts with a benzene derivative functionalized with ethoxy and fluorine groups. Key steps include bromination at positions 1 and 3, often using reagents like bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Optimization strategies:

  • Metallation : Use lithium-halogen exchange or directed ortho-metallation to enhance regioselectivity .
  • Temperature control : Lower temperatures (e.g., −78°C) reduce side reactions during bromination.
  • Catalyst screening : Test Lewis acids (AlCl₃, FeCl₃) to improve yield and purity.

Q. How can purification challenges (e.g., isolating isomers) be addressed for this compound?

Methodological Answer: Separation of regioisomers or byproducts requires:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) based on polarity differences.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) using solubility data. For example, higher bromine content increases density (d ≈ 1.6 g/cm³), influencing solvent choice .
  • Distillation : If volatile (bp ~150–200°C), fractional distillation under reduced pressure minimizes decomposition .

Q. What safety protocols are critical during handling and disposal?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (risk phrases: R34, R26/37/39 ).
  • Waste management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Emergency response : For spills, neutralize with inert absorbents (vermiculite) and avoid water to prevent toxic gas release .

Advanced Research Questions

Q. What mechanistic insights explain competing bromination pathways in polyhalogenated benzene derivatives?

Methodological Answer: Bromination regioselectivity is influenced by:

  • Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing bromine to meta/para positions relative to ethoxy groups.
  • Steric hindrance : Ethoxy groups at position 2 may block bromination at adjacent positions. Computational modeling (DFT) can predict transition states, while kinetic studies (e.g., reaction quenching at intervals) validate mechanisms .

Example Contradiction Resolution :
Conflicting reports on bromination sites may arise from solvent polarity (e.g., DCM vs. THF). Compare NMR data (¹H, ¹³C) of intermediates to identify dominant pathways .

Q. How can spectroscopic techniques (NMR, MS) distinguish structural isomers of this compound?

Methodological Answer:

  • ¹⁹F NMR : Fluorine chemical shifts are highly sensitive to substituent positions. For example, a fluorine at position 5 shows δ ≈ −110 ppm in CDCl₃ .
  • High-resolution MS : Isotopic patterns (Br²⁷, Br⁸¹) confirm dibromo substitution.
  • X-ray crystallography : Resolve ambiguous cases by analyzing crystal packing (e.g., C–Br bond lengths ≈ 1.9 Å ).

Q. What strategies enable selective functionalization for applications in drug discovery?

Methodological Answer:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) to introduce bioactive groups at bromine sites.
  • Protection/deprotection : Temporarily mask ethoxy groups (e.g., silylation) to prevent unwanted side reactions during functionalization .
  • Photocatalysis : Use visible-light-mediated reactions for C–H activation at fluorine-adjacent positions .

Q. How should researchers resolve contradictions in synthetic yield data across literature sources?

Methodological Answer:

  • Meta-analysis : Compare reaction parameters (temperature, solvent, catalyst loading) from multiple studies. For example, higher yields (75–80%) are reported with NBS vs. Br₂ .
  • Reproducibility testing : Replicate key experiments under standardized conditions.
  • Statistical tools : Apply ANOVA to identify significant variables (e.g., catalyst type impacts yield more than temperature) .

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